methyl 4-[(1S)-1-hydrazinylethyl]benzoate
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Overview
Description
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydrazinylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-hydrazinylethyl]benzoate typically involves the esterification of 4-[(1S)-1-hydrazinylethyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-hydrazinylethyl]benzoate involves its interaction with specific molecular targets. The hydrazinylethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1R)-1-hydroxyethyl]benzoate
- Methyl 4-formylbenzoate
- Methyl benzoate
Uniqueness
Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different stereochemistry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-[(1S)-1-hydrazinylethyl]benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)8-3-5-9(6-4-8)10(13)14-2/h3-7,12H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
SOPHZHGGFMMQPB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NN |
Origin of Product |
United States |
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